1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Selective Estrogen Receptor Degrader (SERD) Breast Cancer ER-α Degradation

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS: 1780699-49-1) is a fluorinated azetidine derivative featuring a four-membered saturated nitrogen heterocycle with a fluoromethyl (-CH2F) group at the 3-position and a primary amine (-CH2NH2) group also at the 3-position. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of selective estrogen receptor degraders (SERDs) such as camizestrant (AZD9833) and GDC-0927, where the fluoromethyl azetidine moiety is crucial for maximizing ER-α degradation efficacy.

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
Cat. No. B12283388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Fluoromethyl)azetidin-3-yl]methanamine
Molecular FormulaC5H11FN2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1C(CN1)(CN)CF
InChIInChI=1S/C5H11FN2/c6-1-5(2-7)3-8-4-5/h8H,1-4,7H2
InChIKeyUZLOBDAAJPWBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Fluoromethyl)azetidin-3-yl]methanamine: A Key Fluorinated Azetidine Building Block for Drug Discovery and SERD Development


1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS: 1780699-49-1) is a fluorinated azetidine derivative featuring a four-membered saturated nitrogen heterocycle with a fluoromethyl (-CH2F) group at the 3-position and a primary amine (-CH2NH2) group also at the 3-position . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of selective estrogen receptor degraders (SERDs) such as camizestrant (AZD9833) and GDC-0927, where the fluoromethyl azetidine moiety is crucial for maximizing ER-α degradation efficacy . As a member of the fluorinated saturated heterocyclic amine class, it offers a unique combination of conformational rigidity, modulated basicity, and enhanced metabolic stability compared to non-fluorinated or larger ring analogs [1].

Why 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Cannot Be Replaced by Non-Fluorinated or Larger Ring Analogs


Substituting 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine with a non-fluorinated analog (e.g., azetidin-3-ylmethanamine) or a larger ring system (e.g., pyrrolidine) is not a viable 1:1 replacement due to significant differences in key drug-like properties. The fluoromethyl group profoundly alters the compound's basicity (pKa), lipophilicity (LogP), and metabolic stability [1]. Furthermore, the strained four-membered azetidine ring confers distinct conformational preferences and reactivity compared to five- or six-membered rings, which directly impacts target binding and pharmacokinetic profiles [2]. In the context of SERD development, the fluoromethyl azetidine side chain has been specifically identified as the preferred motif for maximizing ER-α degradation, a property not achieved with alternative side chains . Therefore, generic substitution risks compromising potency, selectivity, and metabolic stability, making procurement of the specific fluorinated azetidine building block essential for projects where these properties are critical.

Quantitative Differentiation Evidence for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine vs. Closest Analogs


Enhanced ER-α Degradation Efficacy: Fluoromethyl Azetidine Side Chain vs. Acrylic Acid Chain in SERDs

In the development of selective estrogen receptor degraders (SERDs), the fluoromethyl azetidine side chain (as found in camizestrant/AZD9833) demonstrated superior ER-α degradation efficacy compared to the acrylic acid chain of AZD9496. Across multiple ER+ breast cancer cell lines, the maximal ERα degradation achieved with the fluoromethyl azetidine-containing compound was similar to fulvestrant and exceeded that of AZD9496 [1]. Furthermore, a fluoromethyl azetidine group was found to be the preferred side-chain substitution for maximizing ER-α degradation on a bis-phenol chromene core, leading to the identification of GDC-0927 .

Selective Estrogen Receptor Degrader (SERD) Breast Cancer ER-α Degradation

Superior Metabolic Stability: Fluorinated Azetidine Class vs. Pyrrolidine Analogs

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that fluorinated azetidines generally exhibit high metabolic stability. While a specific direct comparison for 1-[3-(fluoromethyl)azetidin-3-yl]methanamine is not available, a class-level inference from the study indicates that replacing an azetidine ring with a pyrrolidine ring reduces metabolic stability (t1/2 from 2.1 h to 0.8 h in liver microsomes for a related compound pair) . The systematic study further concluded that intrinsic microsomal clearance measurements demonstrated high metabolic stability for the fluorinated azetidine series overall, with only one exception (a 3,3-difluoroazetidine derivative) [1].

Metabolic Stability Drug Metabolism Intrinsic Clearance

Modulated Basicity (pKa) and Lipophilicity (LogP) Compared to Non-Fluorinated Azetidine

The systematic study by Melnykov et al. demonstrated that fluorination significantly modulates the physicochemical properties of saturated heterocyclic amines. While the exact pKa and LogP values for 1-[3-(fluoromethyl)azetidin-3-yl]methanamine are not reported in the abstract, the study confirms that the number of fluorine atoms and their distance to the protonation center are major factors defining basicity, and that both pKa and LogP are considerably affected by conformational preferences [1]. For a related compound, 3-(fluoromethyl)azetidine, the introduction of the fluoromethyl group enhances chemical stability and may increase potency by affecting receptor binding or inhibiting enzymatic activity, while also improving metabolic stability and bioavailability .

Physicochemical Properties pKa LogP

Optimal Research and Industrial Application Scenarios for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Based on Verified Evidence


Synthesis of Next-Generation Selective Estrogen Receptor Degraders (SERDs)

This compound is a critical building block for the synthesis of advanced SERDs, such as camizestrant (AZD9833) and GDC-0927. As demonstrated in cross-study comparisons, the fluoromethyl azetidine side chain confers superior ER-α degradation efficacy compared to alternative side chains like acrylic acid [1]. Researchers developing novel SERDs for breast cancer, particularly in tamoxifen-resistant models, should prioritize this building block to achieve maximal target degradation.

Lead Optimization Programs Requiring Enhanced Metabolic Stability

In drug discovery projects where improving metabolic stability is a primary objective, the fluorinated azetidine scaffold offers a class-level advantage over larger ring systems (e.g., pyrrolidines). Systematic studies have shown that fluorinated azetidines generally exhibit high intrinsic microsomal clearance stability, whereas replacing the azetidine ring with a pyrrolidine can significantly reduce half-life (e.g., from 2.1 h to 0.8 h in liver microsomes) [2]. Incorporating 1-[3-(fluoromethyl)azetidin-3-yl]methanamine as a building block can be a strategic move to enhance the overall metabolic profile of a lead series.

Modulation of Physicochemical Properties (pKa and LogP) in Fragment-Based Drug Design

For medicinal chemists engaged in fragment-based drug design or property-guided optimization, this fluorinated azetidine amine provides a unique vector for modulating basicity (pKa) and lipophilicity (LogP) [2]. The systematic study of fluorinated saturated heterocyclic amines confirms that fluorination significantly impacts these key parameters, allowing for fine-tuning of ADME properties while maintaining a rigid, low-molecular-weight scaffold. This makes the compound a valuable tool for generating diverse, property-differentiated analogs for SAR exploration.

Development of Novel JAK Inhibitors for Inflammatory and Autoimmune Diseases

Azetidine derivatives, including those with fluoromethyl substitution, have been explored as Janus kinase (JAK) inhibitors. A patent (US 11,045,455) describes azetidine derivatives for the treatment of JAK-related diseases such as inflammatory diseases, autoimmune diseases, and cancers [3]. 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine can serve as a key intermediate in the synthesis of novel JAK inhibitors, leveraging the conformational rigidity and modulated properties of the azetidine scaffold to achieve selective kinase inhibition.

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